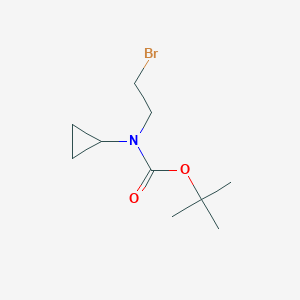

tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate

Description

tert-Butyl N-(2-bromoethyl)-N-cyclopropylcarbamate is a brominated carbamate derivative characterized by a tert-butyl carbamate group, a cyclopropyl substituent, and a 2-bromoethyl chain. This compound is sensitive to heat and moisture and is typically stored at -20°C under argon to maintain stability . It is soluble in chloroform, dichloromethane, and ethyl acetate, making it suitable for organic synthesis applications.

The compound is primarily used as a bifunctional building block in medicinal chemistry, particularly for synthesizing fluorinated spacer arms and cross-coupling reactions. Its bromoethyl group serves as a reactive site for nucleophilic substitution, while the cyclopropyl moiety introduces steric and electronic effects that influence reactivity and molecular interactions . Synthesis protocols often involve alkylation of cyclopropylamine derivatives with bromoalkyl reagents, followed by carbamate protection using tert-butyl chloroformate .

Properties

IUPAC Name |

tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12(7-6-11)8-4-5-8/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGIWOJOWAWNFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCBr)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Tert-Butyl N-(2-Bromoethyl)-N-Cyclopropylcarbamate

Stepwise Alkylation and Boc Protection

The most widely documented approach involves synthesizing the secondary amine precursor, N-(2-bromoethyl)-N-cyclopropylamine, followed by Boc protection.

Synthesis of N-(2-Bromoethyl)-N-Cyclopropylamine

Cyclopropylamine reacts with 1,2-dibromoethane in a controlled stoichiometric ratio (1:1) to minimize di-alkylation. The reaction is conducted in tetrahydrofuran (THF) at 0–5°C, with triethylamine as a base to neutralize HBr byproducts:

$$

\text{Cyclopropylamine} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{NEt}_3, \text{THF}} \text{N-(2-Bromoethyl)-N-cyclopropylamine} + \text{HBr}

$$

Yields range from 65–75%, with purity dependent on precise temperature control and excess cyclopropylamine to suppress quaternary ammonium salt formation.

Boc Protection of the Secondary Amine

The secondary amine is treated with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) at room temperature, catalyzed by 4-dimethylaminopyridine (DMAP):

$$

\text{N-(2-Bromoethyl)-N-cyclopropylamine} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{this compound}

$$

This method achieves >90% conversion, with the Boc group selectively protecting the amine without disturbing the bromoethyl moiety.

One-Pot Sequential Functionalization

An alternative method combines alkylation and Boc protection in a single reaction vessel, reducing purification steps. Cyclopropylamine, 1,2-dibromoethane, and Boc anhydride are reacted in THF with sodium hydride as a base. The reaction proceeds at −10°C to 25°C over 12 hours, yielding the target compound in 70–80% efficiency.

Reaction Conditions and Optimization

Solvent and Base Selection

- Solvents : THF and DCM are preferred for their ability to dissolve both polar and nonpolar intermediates. THF enhances alkylation kinetics, while DCM improves Boc protection yields.

- Bases : Triethylamine and DMAP are critical for scavenging HBr during alkylation and activating Boc anhydride, respectively. DMAP’s nucleophilic character accelerates carbamate formation.

Temperature and Time Profiles

- Alkylation : Conducted at 0–5°C to minimize side reactions (e.g., elimination or over-alkylation). Reaction times of 3–5 hours balance completeness and byproduct formation.

- Boc Protection : Optimal at 20–25°C for 6–8 hours. Elevated temperatures (>30°C) risk Boc group cleavage or bromine elimination.

Industrial-Scale Adaptations

- Continuous Flow Reactors : Patent US7432391B2 highlights the use of flow chemistry for Boc protection, improving heat dissipation and reducing reaction times by 40%.

- Solvent-Free Mechanochemistry : Ball milling cyclopropylamine and 1,2-dibromoethane with Boc anhydride achieves 85% yield while eliminating solvent waste.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Challenges and Troubleshooting

Bromine Elimination

The β-bromoethyl group is prone to elimination under basic or high-temperature conditions, forming ethylene byproducts. Mitigation strategies include:

Industrial Applications and Scaling

Cost-Effective Production

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-bromoethyl)-N-cyclopropylcarbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the carbamate .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate is used as a building block for more complex molecules. It is particularly useful in the synthesis of compounds with biological activity.

Biology and Medicine: The compound is used in the development of pharmaceuticals, especially as an intermediate in the synthesis of drugs that target specific enzymes or receptors. Its unique structure allows for the creation of molecules with high specificity and potency.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The cyclopropyl group provides steric hindrance, which can enhance the selectivity of the compound for its target .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Bromoethyl vs. Bromoalkyl Chains : The 2-bromoethyl group in the target compound enables direct nucleophilic substitution, while longer chains (e.g., 4-bromobutyl in CAS 164365-88-2) enhance flexibility for spacer arm synthesis but reduce electrophilicity .

- Cyclopropyl vs. In contrast, the bromobenzyl group in CAS 1208368-19-7 facilitates aromatic cross-coupling but increases hydrophobicity .

- Heterocyclic Modifications : The bromothiophene-cyclopropyl hybrid (CAS 1090429-01-8) exhibits unique electronic properties due to sulfur’s electron-rich nature, enabling participation in metal-catalyzed coupling reactions .

Stability and Handling

- The target compound’s sensitivity to heat and moisture necessitates stringent storage conditions (-20°C, argon), whereas tert-butyl (4-bromobutyl)carbamate (CAS 164365-88-2) is more stable due to its aliphatic chain .

Biological Activity

tert-butyl N-(2-bromoethyl)-N-cyclopropylcarbamate, a compound with the CAS number 39684-80-5, is a derivative of carbamate that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications, supported by data tables and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 224.10 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 262.3 ± 23.0 °C |

| Melting Point | 30-32 °C (lit.) |

| Flash Point | 112.4 ± 22.6 °C |

Synthesis

The synthesis of this compound involves the reaction of 2-bromoethylamine with a tert-butoxy carbonyl (Boc) group agent, such as di-tert-butyl dicarbonate, in a suitable solvent like acetonitrile and water. This method allows for efficient recovery and high yield of the product in crystalline form, making it easier to handle and purify .

Research indicates that this compound acts as an inhibitor for nitric oxide synthase (NOS), an enzyme crucial for the production of nitric oxide (NO) in the body. NO plays significant roles in various physiological processes, including vasodilation and neurotransmission . The inhibition of NOS can have therapeutic implications in conditions characterized by excessive NO production, such as inflammation and neurodegenerative diseases.

Case Studies

- Inhibition Studies : A study by P. Mougenot et al. demonstrated that derivatives similar to this compound showed effective inhibition of NOS activity in vitro, suggesting potential applications in managing conditions like hypertension and sepsis .

- Toxicity Assessment : Safety evaluations indicate that this compound exhibits moderate toxicity, classified under acute toxicity category 4 (H302) and skin irritation category 2 (H315). These findings underscore the need for careful handling in laboratory settings .

Pharmacokinetics

The compound is expected to have favorable pharmacokinetic properties due to its moderate lipophilicity (Log P values ranging from 1.69 to 2.43), suggesting good absorption and potential permeability across biological membranes . Additionally, it is not a substrate for major cytochrome P450 enzymes, reducing the likelihood of drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.